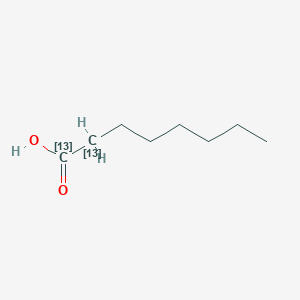

(1,2-13C2)Octanoic acid

Description

Significance of Stable Isotopes in Elucidating Metabolic Pathways

The use of stable isotopes is fundamental to elucidating the complex network of metabolic pathways. eurisotop.com Traditional metabolomics can provide a snapshot of the concentrations of various metabolites, but it cannot reveal the rates at which these molecules are being produced and consumed. eurisotop.com Stable isotope tracers enable researchers to follow the journey of a specific molecule, or parts of it, as it is transformed through a series of biochemical reactions. This process, known as metabolic flux analysis, provides a much richer understanding of metabolism. eurisotop.com By tracking the incorporation of isotopes from a labeled precursor into downstream metabolites, scientists can map active pathways, identify bottlenecks, and understand how metabolic networks adapt to different physiological or pathological states. eurisotop.com This dynamic information is crucial for understanding the regulation of metabolic pathways and the mechanisms underlying diseases. eurisotop.com

Role of Carbon-13 Labeled Compounds in Advanced Metabolomics

Among the stable isotopes used in research, Carbon-13 (¹³C) is particularly valuable for studying the backbone of biological molecules. Carbon is ubiquitous in metabolites, and by replacing the naturally abundant Carbon-12 (¹²C) with ¹³C at specific positions within a molecule, researchers can create powerful probes for metabolic studies. eurisotop.comacs.org When a ¹³C-labeled compound is introduced into a system, its metabolism generates a series of labeled intermediates and end products. researchgate.net

These ¹³C-labeled products can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgphysiology.org The pattern of ¹³C enrichment in different metabolites, known as mass isotopomer distribution, reveals the specific pathways through which the labeled carbon atoms have traveled. researchgate.net This approach adds a layer of biochemical resolution, allowing for the precise measurement of metabolic fluxes and pathway activities, which is a significant advancement over simply measuring metabolite concentrations. eurisotop.com

Overview of (1,2-¹³C₂)Octanoic Acid as a Tracer Molecule

(1,2-¹³C₂)Octanoic Acid is a specialized tool used in stable isotope tracing studies. It is a medium-chain fatty acid (MCFA) that has been synthetically labeled with Carbon-13 isotopes at the first and second carbon positions. eurisotop.comotsuka.co.jpotsuka.co.jp MCFAs like octanoic acid are important energy sources and are metabolized in the mitochondria through a process called β-oxidation. frontiersin.org

When (1,2-¹³C₂)Octanoic Acid is metabolized, the β-oxidation pathway cleaves the fatty acid chain, releasing acetyl-CoA molecules. Crucially, the labeling at the first two carbons results in the formation of doubly labeled [1,2-¹³C₂]acetyl-CoA. This labeled acetyl-CoA then serves as a tracer for entry into the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and other biosynthetic pathways that use acetyl-CoA as a precursor. uu.nl

By tracking the incorporation of the two adjacent ¹³C atoms into Krebs cycle intermediates like citrate (B86180), glutamate (B1630785), and aspartate, researchers can gain detailed insights into mitochondrial function and energy metabolism. uu.nldtu.dk Studies using various ¹³C-labeled forms of octanoate (B1194180) have successfully quantified its contribution to the energy needs of diverse tissues, including the heart, liver, skeletal muscle, and brain. physiology.orgnih.govjneurosci.org For instance, research has shown that octanoate is a significant contributor to the acetyl-CoA pool in tissues with high oxidative capacity, such as the heart and soleus muscle. physiology.orgnih.gov This makes (1,2-¹³C₂)Octanoic Acid and its isotopologues invaluable for investigating fatty acid oxidation and its interplay with other metabolic pathways, such as glucose and amino acid metabolism, in both health and disease. uu.nlfrontiersin.orgmdpi.com

Research Findings on Labeled Octanoic Acid Metabolism

| Tissue/System Studied | Key Findings | Labeled Compound Used | Citation |

|---|---|---|---|

| Rat Heart, Liver, Skeletal Muscle | Octanoate was a major contributor to the acetyl-CoA pool, with the fractional contribution correlating with the tissue's oxidative capacity. The highest oxidation occurred in the heart and soleus muscle. | [2,4,6,8-¹³C₄]octanoate | physiology.orgnih.gov |

| Rat Myocardium | Hyperpolarized [1-¹³C]octanoate was used to measure myocardial medium-chain fatty acid metabolism in real-time, detecting [1-¹³C]acetylcarnitine as the primary metabolite. | [1-¹³C]octanoate | dtu.dk |

| Human Liver (NASH patients) | A ¹³C-octanoate breath test was used to non-invasively assess hepatic mitochondrial function, showing a correlation between octanoate oxidation and glucose metabolism. | 1,2,3,4-¹³C-octanoic acid | frontiersin.org |

| Rat Brain | Octanoate oxidation contributes significantly (~20%) to total brain oxidative energy production, indicating its importance as a non-glucose energy source for the brain. | [2,4,6,8-¹³C₄]octanoate | jneurosci.org |

| HEK293T Cells | ¹³C₂-octanoate tracing confirmed its entry into the TCA cycle via acetyl-CoA and showed its influence on glucose and glutamine metabolism. | ¹³C₂-octanoic acid | uu.nl |

Structure

3D Structure

Properties

IUPAC Name |

(1,2-13C2)octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7+1,8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-BFGUONQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584392 | |

| Record name | (1,2-~13~C_2_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202114-57-6 | |

| Record name | (1,2-~13~C_2_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202114-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 1,2 13c2 Octanoic Acid for Research Applications

Isotopic Labeling Strategies for Octanoic Acid Derivatives

Isotopic labeling of fatty acids like octanoic acid is a fundamental technique for investigating lipid metabolism and dynamics. The primary goal is to introduce a "heavy" isotope, most commonly carbon-13 (¹³C) or deuterium (B1214612) (²H), into the molecule. This allows the labeled molecule to be distinguished from its naturally abundant, unlabeled counterparts by analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Several strategies are employed for the isotopic labeling of fatty acid derivatives:

Chemical Synthesis: This approach offers precise control over the location of the isotopic labels. For fatty acids, synthetic routes can be designed to build the carbon chain using ¹³C-labeled precursors. For instance, a common method involves the hydrocarboxylation of a precursor molecule like 1-heptene (B165124) using ¹³C-labeled carbon monoxide, which specifically labels the carboxylic acid carbon (C1 position). To achieve double labeling at the C1 and C2 positions, a synthetic strategy might start with a doubly-labeled two-carbon building block, which is then elongated.

Biosynthetic Labeling: In this method, microorganisms or cell cultures are grown in a medium containing a ¹³C-enriched substrate, such as [U-¹³C]glucose. The organisms incorporate the heavy isotope into their cellular components, including fatty acids, through their natural metabolic pathways. While this method can produce uniformly labeled molecules, it is less suitable for producing specifically labeled isotopologues like (1,2-¹³C₂)Octanoic acid without significant genetic engineering of the metabolic pathways.

Enzymatic Synthesis: This strategy uses isolated enzymes or enzyme systems to catalyze specific reactions with labeled substrates. It combines the specificity of biological systems with the control of chemical synthesis.

The choice of labeling strategy depends on the research question, the required labeling pattern, and the desired isotopic purity. For tracer studies that aim to follow a specific metabolic conversion, precise positional labeling achieved through chemical synthesis is often preferred.

Production Methods for (1,2-13C2)Octanoic Acid

The production of (1,2-¹³C₂)Octanoic acid requires a multi-step chemical synthesis that ensures the specific placement of the two carbon-13 atoms. While the exact proprietary synthesis methods may vary, a general synthetic approach can be inferred from established organic chemistry principles for creating carbon-carbon bonds and building fatty acid chains.

A plausible synthetic route would involve the following key steps:

Starting Material: The synthesis would likely begin with a two-carbon synthon that is already doubly labeled with ¹³C, for example, [1,2-¹³C₂]acetyl chloride or a related derivative.

Chain Elongation: The labeled two-carbon unit would then be coupled with a six-carbon chain. A common method for this type of carbon-carbon bond formation is the use of organometallic reagents, such as a Grignard reagent (e.g., hexylmagnesium bromide) or an organocuprate reagent. The reaction of the ¹³C₂-labeled acetyl derivative with the six-carbon nucleophile would form the eight-carbon backbone with the label at the desired positions.

Functional Group Conversion: The resulting ketone from the coupling reaction would then need to be converted into a carboxylic acid. This can be achieved through various oxidation reactions known in organic synthesis.

An alternative strategy, similar to one described for a deuterated and ¹³C-labeled palmitic acid, could involve a Horner-Wadsworth-Emmons reaction to build up the carbon chain from a labeled precursor.

The table below outlines a generalized synthetic pathway, highlighting the key transformations.

| Step | Precursor(s) | Key Reagent/Reaction Type | Intermediate/Product | Labeled Positions |

| 1 | [1,2-¹³C₂]Acetic Acid | Thionyl Chloride (SOCl₂) | [1,2-¹³C₂]Acetyl chloride | C1, C2 |

| 2 | [1,2-¹³C₂]Acetyl chloride + Hexylmagnesium bromide | Grignard Reaction | [1,2-¹³C₂]Octan-2-one | C1, C2 |

| 3 | [1,2-¹³C₂]Octan-2-one | Haloform Reaction or Baeyer-Villiger Oxidation | (1,2-¹³C₂)Octanoic acid | C1, C2 |

This table represents a plausible, generalized synthetic route and is not based on a single disclosed production method.

Assessment of Isotopic Purity for Tracer Studies

For (1,2-¹³C₂)Octanoic acid to be effective as a tracer, its isotopic purity and enrichment must be accurately determined. High isotopic purity ensures that the signals detected by analytical instruments are genuinely from the labeled molecule and not from naturally abundant isotopes or contaminants. The two primary techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge (m/z) ratio. A molecule of (1,2-¹³C₂)Octanoic acid will have a mass that is two Daltons higher than its unlabeled counterpart. High-resolution mass spectrometry can resolve the mass difference between the labeled compound (M+2) and the unlabeled compound (M), as well as any M+1 isotopologues resulting from natural ¹³C abundance or incomplete labeling. By analyzing the relative intensities of these peaks, the isotopic enrichment can be calculated with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a powerful, non-destructive technique that directly observes the carbon-13 nuclei. In (1,2-¹³C₂)Octanoic acid, the signals corresponding to the labeled C1 and C2 carbons will be significantly enhanced compared to the signals from the other six carbons in the chain (which are at natural abundance). Furthermore, the proximity of the two ¹³C nuclei gives rise to ¹³C-¹³C spin-spin coupling, which provides unambiguous confirmation of the labeling pattern. Quantitative ¹³C-NMR can be used to determine the percentage of ¹³C at specific sites, confirming both the location and the level of isotopic enrichment.

The following table summarizes the key analytical data used to confirm the identity and purity of (1,2-¹³C₂)Octanoic acid.

| Analytical Technique | Parameter Measured | Expected Result for (1,2-¹³C₂)Octanoic Acid |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Increased mass corresponding to the incorporation of two ¹³C atoms (M+2). |

| Isotopic Distribution | A dominant peak for the M+2 isotopologue, with low relative abundance of M and M+1 peaks. | |

| ¹³C-NMR Spectroscopy | Chemical Shifts (δ) | Specific signals for C1 (carboxyl) and C2 (alpha-carbon) with significantly higher intensity. |

| ¹³C-¹³C Coupling Constants (J) | Observable coupling between the C1 and C2 signals, confirming their adjacency. |

The combination of these methods provides a comprehensive characterization, ensuring the reliability of (1,2-¹³C₂)Octanoic acid for use in sophisticated metabolic flux and tracer studies.

Applications of 1,2 13c2 Octanoic Acid in Metabolic Pathway Elucidation

Investigation of Fatty Acid Metabolism and Oxidation

The primary metabolic fate of octanoic acid is β-oxidation within the mitochondria, a process that sequentially cleaves the fatty acid chain into two-carbon units of acetyl-CoA. The specific labeling pattern of (1,2-¹³C₂)Octanoic acid makes it an invaluable tool for studying this process.

Tracing of Octanoic Acid into Acetyl-CoA Pools

The β-oxidation of (1,2-¹³C₂)Octanoic acid yields four molecules of acetyl-CoA. Crucially, one of these molecules is doubly labeled as [1,2-¹³C₂]acetyl-CoA, which has a mass two units greater than unlabeled acetyl-CoA (M+2). The remaining three molecules are unlabeled. This distinct M+2 isotopologue acts as a clear and specific marker originating exclusively from the administered octanoic acid.

By using mass spectrometry to analyze the mass isotopomer distribution (MID) of the mitochondrial acetyl-CoA pool, researchers can precisely quantify the contribution of octanoic acid to cellular energy metabolism relative to other substrates like glucose or other fatty acids. nih.govnih.gov For instance, in studies of heart metabolism, hearts can be perfused with a mixture of labeled substrates, each designed to produce a unique acetyl-CoA isotopologue (e.g., M+1 from [1-¹³C]octanoate or M+2 from [¹³C₆]glucose). nih.govnih.gov This allows for the simultaneous measurement of the total acetyl-CoA turnover and the specific contributions from different fuel sources. nih.gov The detection and quantification of M+2 acetyl-CoA directly reflects the rate at which (1,2-¹³C₂)Octanoic acid is being oxidized.

| Product | Isotopologue | Labeling Status | Origin |

|---|---|---|---|

| Acetyl-CoA (1 molecule) | [1,2-¹³C₂]acetyl-CoA | M+2 (Doubly Labeled) | Carbons 1 and 2 of Octanoic Acid |

| Acetyl-CoA (3 molecules) | Unlabeled acetyl-CoA | M+0 (Unlabeled) | Carbons 3-8 of Octanoic Acid |

Analysis of Fatty Acid Oxidation Pathways

Beyond simply entering the acetyl-CoA pool, (1,2-¹³C₂)Octanoic acid helps in analyzing the dynamics and regulation of fatty acid oxidation (FAO) pathways. The rate of appearance of the [1,2-¹³C₂]acetyl-CoA marker provides a direct measure of the flux through mitochondrial β-oxidation. nih.govnih.gov This technique can be used to study how different physiological or pathological conditions affect the cell's ability to utilize medium-chain fatty acids for energy.

Studies using other labeled fatty acids have established methodologies applicable here. For example, by tracing ¹³C-labeled fatty acids, it has been shown that FAO is a robust process in various cell types. nih.govnih.gov The conversion of these fatty acids to acetyl-CoA does not require the carnitine palmitoyltransferase I (CPT1) transport system for mitochondrial entry to the same extent as long-chain fatty acids, a characteristic that can be investigated using this tracer. core.ac.uk The analysis of ¹³C enrichment in downstream metabolites allows for a quantitative assessment of the FAO pathway's activity and its coupling to subsequent metabolic processes. nih.gov

Contribution to Tricarboxylic Acid (TCA) Cycle Anaplerosis and Flux

The [1,2-¹³C₂]acetyl-CoA generated from (1,2-¹³C₂)Octanoic acid oxidation serves as a primary fuel for the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism responsible for generating ATP and biosynthetic precursors. nih.gov

Elucidation of ¹³C Incorporation into TCA Cycle Intermediates

When [1,2-¹³C₂]acetyl-CoA (M+2) condenses with unlabeled oxaloacetate, it forms [¹³C₂]citrate (M+2) in the first turn of the TCA cycle. nih.govresearchgate.net As this M+2 citrate (B86180) is metabolized, the two ¹³C labels are passed along to subsequent intermediates of the cycle, such as α-ketoglutarate (M+2), succinate (B1194679) (M+2), and malate (B86768) (M+2). nih.govbiorxiv.org

By measuring the mass isotopomer distribution of these TCA cycle intermediates, researchers can trace the path of the carbon atoms from octanoic acid through the cycle. nih.gov This provides a detailed view of the TCA cycle's oxidative flux. Furthermore, the pattern of label incorporation helps distinguish between carbons entering via acetyl-CoA and those entering from other sources, known as anaplerosis. nih.govwikipedia.org Anaplerotic reactions replenish TCA cycle intermediates that have been extracted for biosynthesis. wikipedia.org For example, the carboxylation of unlabeled pyruvate (B1213749) to form oxaloacetate would dilute the ¹³C enrichment of the intermediates, providing a way to measure the relative activity of these replenishing pathways. osti.goviaea.org

| TCA Intermediate | Expected Isotopologue | Labeling Status |

|---|---|---|

| Citrate | [¹³C₂]Citrate | M+2 |

| α-Ketoglutarate | [¹³C₂]α-Ketoglutarate | M+2 |

| Succinate | [¹³C₂]Succinate | M+2 |

| Fumarate | [¹³C₂]Fumarate | M+2 |

| Malate | [¹³C₂]Malate | M+2 |

Dynamics of Carbon Flow from Octanoate (B1194180) to Citrate and Downstream Metabolites

Tracing the M+2 isotopologues allows for the study of the dynamic flow of carbon from octanoate not only through the TCA cycle but also into related metabolites. Citrate, for instance, can be transported out of the mitochondria and used for other processes, such as fatty acid synthesis. youtube.com The ¹³C label can also be incorporated into amino acids that are in equilibrium with TCA cycle intermediates, such as glutamate (B1630785) (from α-ketoglutarate) and aspartate (from oxaloacetate). researchgate.net

By monitoring the rate and extent of ¹³C enrichment in citrate, glutamate, and other downstream products, scientists can quantify the flux of carbon originating from octanoic acid. nih.gov This provides insights into how cells partition carbon between energy production (complete oxidation in the TCA cycle) and biosynthesis (export of intermediates). nih.govnih.gov This approach has been used to reveal metabolic channeling, where metabolites are passed directly from one enzyme to another, and substrate cycling under various conditions. nih.gov

Studies on Intermediary Metabolism and Biosynthetic Pathways

The use of (1,2-¹³C₂)Octanoic acid extends to broader studies of intermediary metabolism, exploring the complex network of reactions that sustain cell growth and function. The specific labeling pattern allows for the dissection of pathways that use acetyl-CoA or TCA cycle intermediates as building blocks.

For example, the [1,2-¹³C₂]acetyl-CoA produced can be traced into the synthesis of fatty acids and ketone bodies. nih.gov This helps to quantify the rates of de novo lipogenesis and ketogenesis fueled by medium-chain fatty acids. By providing a distinct M+2 labeled acetyl-CoA unit, it becomes possible to differentiate its contribution from that of glucose-derived (also M+2) or other unlabeled sources. nih.govresearchgate.net This precise source tracking is critical for understanding how different nutrients are utilized and allocated in various metabolic states, ultimately providing a clearer picture of the intricate regulation of cellular metabolism.

Linkages to Gluconeogenesis and Lipogenesis

The metabolism of (1,2-13C2)Octanoic acid provides a clear window into its contributions to two central metabolic processes: lipogenesis (fatty acid synthesis) and gluconeogenesis (glucose synthesis).

Lipogenesis: Upon entering the cell, this compound is activated to its coenzyme A (CoA) derivative and undergoes β-oxidation. This process breaks down the fatty acid into two-carbon units of acetyl-CoA. Crucially, the acetyl-CoA derived from this tracer carries the ¹³C label ([1,2-¹³C₂]acetyl-CoA). This labeled acetyl-CoA can then serve as a building block for the synthesis of new, longer-chain fatty acids. By using mass spectrometry to detect the incorporation of ¹³C into the cellular lipid pool, researchers can quantify the extent to which octanoic acid contributes to de novo lipogenesis. While some studies in specific cell types like glioblastoma have suggested that octanoic acid is less of a substrate for lipogenesis compared to other fatty acids like decanoic acid, this tracer method is essential for definitively measuring its contribution. sigmaaldrich.com

Impact on Cellular Energy Homeostasis

This compound is an invaluable tool for dissecting the role of medium-chain fatty acids in cellular energy balance. Its primary metabolic fate is oxidation for energy production.

Cellular and Organ-Specific Metabolic Profiling

The use of stable isotope tracers like this compound enables detailed metabolic profiling in a variety of biological contexts, from isolated cells to whole organisms. nih.gov

In Vitro Metabolic Studies in Cultured Cell Systems

In vitro studies using cultured cells are fundamental to understanding cell-specific metabolism. nih.gov By adding this compound to the culture medium, researchers can perform large-scale profiling of metabolic activities. nih.govnih.gov The cells take up the tracer, and subsequent analysis of intracellular metabolites by mass spectrometry reveals the specific pathways that are active.

For instance, in liver cell models like HepG2, this tracer can be used to study the balance between lipid oxidation and storage, and to investigate how medium-chain fatty acids affect mitochondrial function and insulin (B600854) sensitivity. mdpi.com In brain cancer cell lines such as U87MG glioblastoma, studies have shown that octanoic acid tends to promote the production of ketone bodies. sigmaaldrich.com Using this compound would allow for the definitive tracing of carbon atoms from the fatty acid to the synthesized ketone bodies, quantifying the flux through this pathway.

| Cell Line | Organ/Tissue of Origin | Metabolic Pathway Investigated | Potential Research Finding |

|---|---|---|---|

| HepG2 | Liver (Hepatocellular Carcinoma) | Lipid Metabolism & Mitochondrial Function | Quantifies the flux of octanoic acid towards β-oxidation versus lipid storage, revealing its role in preventing intracellular lipid accumulation. mdpi.com |

| U87MG | Brain (Glioblastoma) | Ketone Body Metabolism | Traces the conversion of octanoic acid into ketone bodies, confirming its role as a key substrate for ketogenesis in brain cells. sigmaaldrich.com |

| Primary Hepatocytes | Liver | Gluconeogenesis | Elucidates the indirect contribution of octanoic acid oxidation to the synthesis of glucose by tracking label flow into TCA cycle intermediates. nih.gov |

Ex Vivo and In Vivo Applications for Systemic Metabolic Insights

To understand metabolism at a systemic level, researchers utilize ex vivo and in vivo models. nih.gov

Ex Vivo Studies: These experiments involve maintaining and studying tissues or organs outside of the living organism. For example, precision-cut liver slices can be cultured in a medium containing this compound. diva-portal.org This approach allows for the study of organ-specific metabolism in a controlled environment, bridging the gap between cell culture and whole-organism studies. Similarly, immune cells can be isolated and studied ex vivo to understand their specific metabolic patterns and energy sources. nih.gov

In Vivo Studies: In vivo tracing involves administering this compound directly to a living organism, such as a mouse or human subject. nih.gov This is the most physiologically relevant method for studying metabolic fluxes. nih.gov For example, studies in rodents have used labeled fatty acids to show that octanoic acid is rapidly transported from the circulation into the brain, where it is oxidized for energy. nih.govresearchgate.net This type of analysis provides critical insights into inter-organ metabolism and how nutrients are partitioned and utilized throughout the body.

| Model | Application | Metabolic Insight | Key Finding/Potential |

|---|---|---|---|

| Ex Vivo Human Liver Slices | Organ-Specific Metabolism | Measures the intrinsic capacity of the human liver to metabolize octanoic acid. diva-portal.org | Reveals how the liver processes medium-chain fatty acids for energy, ketogenesis, or other pathways without systemic influences. |

| In Vivo Mouse Model | Brain Energy Metabolism | Tracks the transport of octanoic acid across the blood-brain barrier and its subsequent oxidation in the hypothalamus. nih.govresearchgate.net | Demonstrates that octanoic acid is a significant fuel source for the brain and acts as a signaling molecule to regulate systemic energy balance. nih.gov |

| Ex Vivo Immune Cells | Immunometabolism | Characterizes the fuel preferences of specific immune cell populations like granulocytes or mononuclear cells. nih.gov | Determines the reliance of immune cells on fatty acid oxidation for energy during resting or activated states. |

Methodological Frameworks for 1,2 13c2 Octanoic Acid Research

Principles of Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is an advanced analytical approach that combines the use of stable isotope labeling with high-resolution metabolomics analysis. creative-proteomics.com Unlike traditional metabolomics, which provides a static "snapshot" of the metabolites present at a single point in time, SIRM allows for the analysis of the dynamic transformation of metabolites within an organism. creative-proteomics.com By introducing a substrate enriched with a stable isotope, such as (1,2-13C2)Octanoic acid, researchers can track the flow of the labeled atoms through the intricate web of metabolic pathways. creative-proteomics.comnih.gov

The core principle of SIRM is to follow the fate of isotopic labels from a precursor molecule into various downstream products. researchgate.net This is achieved by measuring the specific labeling patterns—the position and number of labeled atoms in a molecule—using analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netslideserve.com The resulting data reveals which metabolic pathways are active and how metabolites are transformed, providing deep insights into the physiological state of cells under different conditions. creative-proteomics.com SIRM effectively elevates the study of metabolism from simply identifying what metabolites are present to understanding how metabolism occurs. creative-proteomics.com

Advanced 13C-Metabolic Flux Analysis (13C-MFA) with Octanoic Acid

13C-Metabolic Flux Analysis (13C-MFA) is widely considered the gold standard for accurately quantifying the rates (fluxes) of intracellular metabolic reactions in vivo. creative-proteomics.comfrontiersin.org It is a powerful tool for understanding how cells reroute metabolic pathways in response to environmental or genetic changes. nih.gov The technique involves introducing a ¹³C-labeled substrate, in this case, this compound, into a biological system and then measuring the distribution of the ¹³C label in key metabolites. nih.gov

The use of octanoic acid as a tracer is particularly relevant for studying fatty acid metabolism. As cells metabolize this compound, the labeled carbon atoms are incorporated into other molecules. The specific patterns of this incorporation are highly sensitive to the relative fluxes through different metabolic pathways. creative-proteomics.com By analyzing these patterns with the aid of mathematical models, 13C-MFA can generate a detailed map of metabolic fluxes throughout the central carbon metabolism. creative-proteomics.comnih.gov This quantitative approach provides a deeper understanding of cellular physiology than what can be achieved with other omics technologies alone. ethz.ch

The success of a 13C-MFA study is critically dependent on a well-thought-out experimental design. frontiersin.org The primary goal is to configure the isotope labeling experiment in a way that maximizes the amount of information that can be extracted about the metabolic fluxes of interest. frontiersin.org

Key steps and considerations in the experimental design include:

Tracer Selection: The choice of the ¹³C-labeled substrate is crucial. Using this compound specifically targets the entry points of fatty acid metabolism. Often, a mixture of labeled and unlabeled substrates is used to ensure high ¹³C abundance in a wide range of metabolites. nih.gov For example, optimal experimental design might involve a specific ratio of labeled octanoic acid to unlabeled glucose in the culture medium.

Isotopic Steady State: The biological system, typically cell cultures, is grown on the ¹³C-labeled substrate for a sufficient period to reach an isotopic steady state. This ensures that the labeling patterns in the metabolites are stable and reflect the underlying metabolic fluxes.

Metabolite Extraction and Analysis: After reaching a steady state, metabolites are extracted from the cells. The isotopic labeling patterns of key metabolites, often protein-bound amino acids or metabolic intermediates, are then precisely measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com

Data Collection: In addition to labeling data, other physiological data such as substrate uptake rates and biomass production rates are measured, as these serve as essential constraints for the mathematical model.

| Experimental Design Phase | Objective | Key Considerations | Example with this compound |

|---|---|---|---|

| Tracer Selection & Formulation | To maximize the information content of the labeling data. | Choice of labeled atoms, purity of the tracer, and mixture ratio with other substrates. | Using a mixture of 20% this compound and 80% unlabeled octanoic acid to trace fatty acid oxidation. |

| Cell Cultivation | Achieve a metabolic and isotopic steady state. | Duration of labeling, cell growth phase, and culture conditions. | Culturing cells for a duration equivalent to several cell cycles to ensure stable incorporation of ¹³C into all relevant metabolites. |

| Sample Analysis | Accurately measure mass isotopomer distributions (MIDs). | Analytical technique (GC-MS, LC-MS), resolution, and accuracy. | Using GC-MS to measure the MIDs of amino acids derived from Krebs cycle intermediates, which in turn originated from the labeled octanoic acid. |

| Physiological Data Measurement | To provide constraints for the flux model. | Quantification of substrate consumption and product secretion rates. | Measuring the rate of octanoic acid uptake and CO2 production by the cells. |

The data generated from a ¹³C labeling experiment, specifically the mass isotopomer distributions (MIDs), cannot be interpreted directly. Instead, fluxes are inferred by fitting a mathematical model to the observed data. plos.org This computational step is central to 13C-MFA. frontiersin.org

The process involves several key components:

Metabolic Network Model: A model of the cell's metabolic network is constructed, which includes all relevant biochemical reactions, their stoichiometry, and the specific transitions of carbon atoms from substrates to products for each reaction. frontiersin.org

Flux Estimation: The core of the analysis is an iterative fitting procedure. frontiersin.org An algorithm estimates a set of metabolic flux values and, based on these values, simulates the expected labeling patterns of the measured metabolites.

Minimization of Error: The simulated labeling patterns are compared to the experimentally measured patterns. The algorithm then systematically adjusts the flux values to minimize the difference between the simulated and measured data until the best possible fit is achieved. frontiersin.org

Statistical Analysis: Once the best-fit flux map is obtained, statistical methods are used to assess the confidence with which each flux is determined, providing confidence intervals for the estimated rates. frontiersin.org

This model-based approach is powerful because it integrates all available data—labeling patterns, uptake/secretion rates, and biomass requirements—into a single, coherent mathematical framework to produce a quantitative snapshot of cellular metabolism. plos.org

Tracer-Based Metabolomics for Pathway Interrogation

Tracer-based metabolomics is a methodology that uses stable isotopes to follow a metabolic substrate as it is converted into downstream products, providing clear insights into the metabolic wiring of cells. springernature.com While it shares principles with 13C-MFA, its primary goal is often more qualitative: to identify active metabolic pathways and understand precursor-product relationships, rather than calculating absolute flux values. springernature.comnih.gov

By introducing this compound into a system, researchers can trace the labeled carbons to identify which pathways are involved in its metabolism. For example, the appearance of ¹³C in acetyl-CoA and subsequent Krebs cycle intermediates would confirm the activity of mitochondrial β-oxidation. nih.gov Similarly, detecting the label in ketone bodies would indicate active ketogenesis.

This approach is powerful for:

Discovering Novel Pathways: It can help identify previously unknown metabolic routes or connections. nih.gov

Validating Pathway Activity: It provides definitive evidence that a particular pathway is active under specific conditions.

Assessing Relative Pathway Usage: By comparing the degree of labeling in different downstream metabolites, one can infer the relative importance of intersecting metabolic routes. nih.gov

Tracer-based metabolomics provides a crucial layer of functional information that is complementary to other systems biology approaches, allowing researchers to build a more complete picture of cellular function. nih.gov

Analytical Techniques for Detection and Quantification of 1,2 13c2 Octanoic Acid and Its Metabolites

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. Its high sensitivity and selectivity make it ideal for the analysis of isotopically labeled compounds like (1,2-¹³C₂)Octanoic acid.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone techniques for the analysis of (1,2-¹³C₂)Octanoic acid and its metabolites in complex biological matrices. These methods offer high sensitivity and specificity, allowing for the separation and detection of the labeled compound and its metabolic products.

In a typical LC-MS workflow, the sample containing (1,2-¹³C₂)Octanoic acid and its metabolites is first subjected to liquid chromatography to separate the different components. Reversed-phase chromatography is commonly used for fatty acid analysis. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. The two additional mass units from the ¹³C isotopes in (1,2-¹³C₂)Octanoic acid allow for its clear differentiation from the endogenous, unlabeled octanoic acid.

LC-MS/MS provides an additional layer of specificity. In this technique, a specific ion (the precursor ion) corresponding to the labeled octanoic acid or a metabolite is selected and then fragmented. The resulting fragment ions (product ions) are then detected. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides unambiguous identification and quantification. For instance, in the analysis of fatty acids, derivatization with reagents like 2-picolylamine can improve ionization efficiency and provide characteristic fragmentation patterns for reliable quantification by LC-MS/MS nih.gov.

The table below summarizes typical parameters for an LC-MS/MS analysis of fatty acids, which can be adapted for (1,2-¹³C₂)Octanoic acid.

| Parameter | Description |

| Chromatography | Reversed-phase C18 column |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for fatty acids |

| MS/MS Transition | Precursor ion (e.g., [M-H]⁻ of (1,2-¹³C₂)Octanoic acid) to a specific product ion |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of fatty acids, including isotopically labeled ones. A key consideration for GC-MS analysis of fatty acids is the need for derivatization to increase their volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or agents that form fatty acid methyl esters (FAMEs).

Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer. The mass spectrum of the derivatized (1,2-¹³C₂)Octanoic acid will show a characteristic isotopic pattern, with the molecular ion peak shifted by two mass units compared to the unlabeled compound. For analysis of isotope labeling, the mass spectrometer can be operated at a lower electron ionization energy to reduce fragmentation and increase the signal of the parent molecule and its isotopologues researchgate.net.

Below is a table outlining typical GC-MS parameters for fatty acid analysis.

| Parameter | Description |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) or silyl (B83357) esters |

| GC Column | Capillary column with a polar stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

Ultrahigh-resolution mass spectrometry (UHRMS), often utilizing Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely high mass resolving power. This capability is particularly valuable for distinguishing between different isotopologues—molecules that differ only in their isotopic composition.

In the context of (1,2-¹³C₂)Octanoic acid, UHRMS can clearly resolve the mass difference between the ¹²C- and ¹³C-containing molecules, providing unambiguous confirmation of the presence and extent of labeling. This is critical in metabolic studies where the incorporation of the ¹³C label into various downstream metabolites is traced. The high mass accuracy of UHRMS also aids in the confident identification of unknown metabolites by providing highly accurate mass measurements that can be used to determine their elemental composition.

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex matrices. In this method, a known amount of an isotopically labeled standard, in this case, (1,2-¹³C₂)Octanoic acid, is added to the sample as an internal standard. The labeled standard is chemically identical to the endogenous analyte (unlabeled octanoic acid) and therefore behaves identically during sample preparation, extraction, and analysis.

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, the concentration of the endogenous analyte can be accurately determined. This method corrects for any losses that may occur during sample processing and for variations in instrument response, leading to highly precise and accurate quantitative results nih.govresearchgate.net. (1,2-¹³C₂)Octanoic acid is an ideal internal standard for the quantification of endogenous octanoic acid and its metabolites.

The table below illustrates the principle of IDMS.

| Analyte | Internal Standard | Measurement |

| Endogenous Octanoic Acid (¹²C) | (1,2-¹³C₂)Octanoic Acid (¹³C₂) | Ratio of ¹²C/¹³C₂ signals |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. It is particularly useful for identifying the specific positions of isotopic labels within a molecule.

While mass spectrometry can confirm the presence of isotopic labels, ¹³C-NMR spectroscopy can definitively determine the exact location of the ¹³C atoms within the molecule. In the case of (1,2-¹³C₂)Octanoic acid, a ¹³C-NMR spectrum would show significantly enhanced signals for the carbon atoms at the C-1 and C-2 positions due to the high abundance of the ¹³C isotope at these sites.

The chemical shifts of the carbon atoms in the ¹³C-NMR spectrum are indicative of their chemical environment. By comparing the spectrum of (1,2-¹³C₂)Octanoic acid to that of unlabeled octanoic acid, the specific enrichment at the C-1 and C-2 positions can be confirmed. This technique is invaluable for quality control during the synthesis of the labeled compound and for detailed metabolic studies where the fate of individual carbon atoms is tracked nih.govfrontiersin.org. Quantitative ¹³C-NMR can also be used to determine the position-specific ¹³C/¹²C ratios nih.gov.

Hyperpolarized 13C-NMR for Dynamic Metabolic Studies

Hyperpolarized ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive imaging technique that enables the real-time investigation of metabolic pathways in vivo. nih.govyoutube.com By dramatically increasing the polarization of ¹³C-labeled substrates like octanoic acid, this method enhances the NMR signal by tens of thousands of times, making it possible to track the metabolic fate of these molecules dynamically. youtube.com

Studies utilizing hyperpolarized [1-¹³C]octanoate, a medium-chain fatty acid, have successfully demonstrated its utility as a probe for myocardial metabolism, particularly fatty acid β-oxidation. nih.govismrm.org The heart predominantly relies on the oxidation of fatty acids for energy. nih.gov Hyperpolarized ¹³C-labeled compounds allow for the direct, non-invasive monitoring of this crucial metabolic process. nih.govismrm.org

In a typical experiment, [1-¹³C]octanoic acid is hyperpolarized using dynamic nuclear polarization (DNP). nih.govismrm.org The hyperpolarized substrate is then rapidly dissolved and infused into a subject within an NMR scanner. nih.gov A series of gated ¹³C MRS acquisitions are performed to track the signal of the injected octanoate (B1194180) and its subsequent metabolic products over time. nih.gov

One of the primary challenges with hyperpolarized medium-chain fatty acids is the rapid decay of the hyperpolarized signal in vivo. The T1 relaxation time of [1-¹³C]octanoate is significantly shortened upon interaction with blood proteins like serum albumin, with the signal often becoming undetectable within 20-36 seconds after infusion. nih.govismrm.org Despite this rapid decay, sufficient ¹³C polarization survives circulation, cellular uptake, mitochondrial transport, and the initial steps of β-oxidation to allow for the detection of key metabolites. nih.govismrm.org

The most consistently observed metabolite from hyperpolarized [1-¹³C]octanoate is [1-¹³C]acetylcarnitine. nih.govismrm.org The detection of this metabolite is significant as it confirms that the octanoate has been transported into the mitochondria and has undergone at least one cycle of β-oxidation to produce acetyl-CoA, which is then converted to acetylcarnitine. nih.govismrm.org This provides a direct window into the flux of the fatty acid oxidation pathway. Other downstream metabolites that may be detectable include glutamate (B1630785), citrate (B86180), and acetoacetate. ismrm.org The ability to monitor these conversions in real-time offers a unique advantage for studying dynamic metabolic states in health and disease. nih.gov

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Substrate | Hyperpolarized [1-¹³C]octanoate | A medium-chain fatty acid used to probe myocardial β-oxidation. | nih.govismrm.org |

| Polarization Level | ~11% | Indicates the level of signal enhancement achieved before injection. | nih.govismrm.org |

| In Vivo Signal Decay | Signal undetectable after 20-36 seconds. | Rapid signal loss due to T1 relaxation, influenced by binding to serum albumin. | nih.govismrm.org |

| Primary Metabolite Detected | [1-¹³C]acetylcarnitine | Demonstrates transport into mitochondria and conversion by β-oxidation to acetyl-CoA. | nih.govismrm.org |

| Other Potential Metabolites | Glutamate, citrate, acetoacetate | Represents further downstream metabolism of acetyl-CoA in the TCA cycle and ketogenesis. | ismrm.org |

Research Insights and Future Directions

Unraveling Metabolic Adaptations in Biological Systems

Stable isotope tracers like (1,2-13C2)Octanoic acid are instrumental in deciphering how different biological systems adapt their metabolism in response to physiological changes or disease states. The ability to follow the labeled carbons from octanoic acid into various downstream metabolites provides a detailed picture of its metabolic fate.

Research has shown that octanoic acid is a significant energy source for the brain. Studies using 13C-labeled octanoate (B1194180) revealed that it can contribute approximately 20% of the total oxidative energy production in the brain. This work also highlighted metabolic compartmentalization, where the oxidation of octanoate was closely associated with the production of glutamine, suggesting it is preferentially metabolized within specific cell types, likely astrocytes.

In the context of cancer, metabolic adaptations are a hallmark of the disease. Studies comparing the effects of octanoic acid (C8) and decanoic acid (C10) on glioblastoma cells revealed distinct metabolic remodeling. Octanoic acid was found to primarily affect mitochondrial metabolism, leading to an increase in the production of ketone bodies. This contrasts with decanoic acid, which had a greater impact on cytosolic pathways, stimulating fatty acid synthesis. sigmaaldrich.com Such findings, which can be precisely tracked using this compound, are crucial for understanding how different nutrients fuel cancer cell proliferation and for identifying potential therapeutic targets.

| Biological System | Primary Metabolic Fate of Octanoic Acid | Key Research Finding |

|---|---|---|

| Brain | Oxidation for energy | Contributes ~20% of total oxidative energy; metabolism is compartmentalized and linked to glutamine synthesis. |

| Glioblastoma Cells (U87MG) | Mitochondrial metabolism | Increases the production of ketone bodies, differing from the effects of other medium-chain fatty acids. sigmaaldrich.com |

Discovery of Novel Biochemical Transformations through Isotope Tracing

Isotope tracing is a powerful method for discovering previously unknown metabolic pathways or transformations. When cells are supplied with a specifically labeled substrate like this compound, the appearance of the heavy isotope label in unexpected metabolites can signify a novel biochemical route.

The metabolism of this compound begins with beta-oxidation, which cleaves the fatty acid chain into four molecules of [1,2-13C2]acetyl-CoA. This doubly labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle. By analyzing the specific pattern of 13C incorporation (mass isotopomer distribution) in TCA cycle intermediates and connected metabolites, researchers can map the flow of carbons with high precision. nih.gov

A prime example of this approach, although using a similar tracer, was the discovery of a previously unknown pyruvate (B1213749) recycling system in the brain. By infusing [1,2-13C2]acetate and analyzing the complex 13C-13C spin coupling patterns in glutamate (B1630785) and glutamine via nuclear magnetic resonance (NMR) spectroscopy, researchers identified metabolic activities that were not consistent with known pathways, leading to the identification of a new cycle. nih.gov This demonstrates the principle that tracing specifically labeled two-carbon units, identical to those produced from this compound, is a potent discovery tool. Any deviation from the expected labeling patterns of metabolites downstream of acetyl-CoA can unmask hidden enzymatic reactions or entire metabolic pathways.

Advanced Approaches in Stable Isotope Labeling and Data Interpretation

The effectiveness of a tracer study hinges on sophisticated experimental design and data analysis. The choice of the isotopic tracer is critical, as different labeling patterns provide different information. For instance, tracers like [1,2-13C2]glucose have been identified as optimal for precisely estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, the selection of this compound is a strategic choice for probing fatty acid oxidation and its subsequent contribution to the TCA cycle.

Modern metabolic research relies on advanced analytical techniques to measure the incorporation of stable isotopes into metabolites.

Mass Spectrometry (MS): This is the most common technique, where instruments like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate metabolites and determine their mass distribution vectors (MDVs). The MDV details the relative abundance of each isotopologue (molecules differing only in their isotopic composition), which is the primary data used for flux analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can determine the specific position of a 13C label within a molecule. This provides highly detailed information about intramolecular isotopic distributions, which can resolve ambiguities in pathway analysis that MS alone cannot. nih.gov

The interpretation of the complex datasets generated in these experiments requires powerful computational tools. 13C-Metabolic Flux Analysis (13C-MFA) is a computational method that uses the measured labeling patterns of intracellular metabolites to calculate the rates of enzymatic reactions throughout a metabolic network. frontiersin.orgresearchgate.net By fitting the experimental data to a metabolic model, 13C-MFA can provide a comprehensive and quantitative map of cellular metabolism, revealing how different pathways are utilized and regulated.

| Component | Description | Relevance to this compound |

|---|---|---|

| Tracer Selection | Choosing a specifically labeled isotope (isotopologue) to maximize information about a target pathway. nih.gov | The [1,2-13C2] label provides a distinct signature for acetyl-CoA entering the TCA cycle, ideal for studying fatty acid oxidation. |

| Analytical Methods | High-resolution techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to measure isotope incorporation. nih.govnih.gov | MS measures the mass isotopomer distribution in metabolites, while NMR can pinpoint the exact location of the 13C atoms. |

| Data Interpretation | Computational modeling, such as 13C-Metabolic Flux Analysis (13C-MFA), to translate labeling data into metabolic rates (fluxes). frontiersin.org | MFA uses data from this compound tracing to quantify the activity of the TCA cycle and connected pathways. |

Emerging Applications of this compound in Systems Biology Research

Systems biology aims to understand the complex interactions within a biological system as a whole. Isotope tracing with molecules like this compound is a cornerstone of this approach, providing a dynamic functional readout of the metabolic state that can be integrated with other 'omics' data (e.g., genomics, proteomics, transcriptomics).

Emerging applications are focused on building more comprehensive models of cellular and organismal metabolism. By using this compound, researchers can:

Probe Inter-organ and Inter-cellular Metabolism: Investigate how different organs and cell types exchange and utilize nutrients. For example, tracing the fate of octanoic acid can further clarify the metabolic relationship between astrocytes and neurons in the brain or between cancer cells and the surrounding stroma in a tumor microenvironment.

Understand Disease Pathophysiology: Quantify how metabolic networks are rewired in diseases like cancer, neurodegeneration, and metabolic syndrome. This can lead to the identification of novel biomarkers and therapeutic strategies aimed at correcting metabolic dysregulation. frontiersin.org

Develop Personalized Medicine: Assess the metabolic phenotype of an individual's cells or tissues to predict responses to dietary interventions or pharmacological treatments.

The future of metabolic research will likely involve multi-tracer experiments, where this compound is used in combination with other labeled substrates (e.g., 13C-glucose, 15N-glutamine) to simultaneously probe the metabolism of different fuel sources. This multi-dimensional view, integrated within a systems biology framework, will provide an unprecedented understanding of the complexity and robustness of biological systems.

Q & A

Basic: How is (1,2-¹³C₂)octanoic acid synthesized, and how is its isotopic purity validated?

(1,2-¹³C₂)octanoic acid is typically synthesized via microbial fermentation or chemical synthesis using ¹³C-labeled precursors. For microbial routes, Saccharomyces cerevisiae engineered for fatty acid production can incorporate ¹³C-labeled carbon sources (e.g., [1,2-¹³C₂]acetate) into octanoic acid . Isotopic purity is validated using nuclear magnetic resonance (NMR) to confirm ¹³C incorporation at positions 1 and 2, coupled with high-resolution mass spectrometry (HRMS) to assess isotopic enrichment (>99% purity) .

Basic: What are the primary research applications of (1,2-¹³C₂)octanoic acid?

This isotopically labeled compound is widely used as:

- Internal standards in per- and polyfluoroalkyl substances (PFAS) analysis (e.g., EPA Method 537.1) to quantify unlabeled octanoic acid derivatives via isotope dilution .

- Metabolic tracers in β-oxidation studies to track carbon flux in lipid metabolism .

- Environmental tracers in wastewater reclamation research to monitor membrane fouling mechanisms .

Advanced: How can (1,2-¹³C₂)octanoic acid resolve contradictions in transcriptional responses during microbial fatty acid production?

In S. cerevisiae studies, overexpression of genes like BTN2 or ECI1 reduced octanoic acid titers despite their roles in pH regulation and β-oxidation . To resolve such contradictions:

Use (1,2-¹³C₂)octanoic acid in stable isotope-assisted metabolomics to quantify intracellular intermediates (e.g., acetyl-CoA) and distinguish metabolic bottlenecks (e.g., impaired β-oxidation vs. pH stress) .

Pair RNA-Seq data with ¹³C metabolic flux analysis (MFA) to correlate gene expression changes with actual carbon routing .

Validate hypotheses via knockout/overexpression strains under controlled pH conditions, using labeled substrates to isolate gene-specific effects .

Advanced: What methodological considerations are critical when using (1,2-¹³C₂)octanoic acid in PFAS analysis?

- Matrix effects : Co-eluting compounds in environmental samples (e.g., wastewater) can suppress ionization. Use solid-phase extraction (SPE) with S-DVB cartridges to isolate PFAS and reduce interference .

- Calibration : Prepare calibration curves with (1,2-¹³C₂)octanoic acid as an internal standard to correct for recovery losses during sample preparation .

- Cross-contamination : Avoid fluoropolymer labware; use glass or polypropylene containers to prevent leaching of unlabeled PFAS .

Advanced: How does (1,2-¹³C₂)octanoic acid enhance studies on membrane fouling in wastewater systems?

- Mechanistic insights : At pH < pKa (4.9), unlabeled octanoic acid aggregates on reverse osmosis (RO) membranes, but ¹³C-labeled analogs enable precise tracking via isotope ratio mass spectrometry (IRMS) to distinguish adsorbed vs. permeated fractions .

- Calcium effects : At pH > pKa, calcium ions reduce fouling by forming complexes with deprotonated acid. Use (1,2-¹³C₂)octanoic acid to quantify these interactions via ¹³C NMR or surface plasmon resonance (SPR) .

Advanced: How can isotopic labeling address conflicting data in Drosophila sechellia’s resistance to octanoic acid?

D. sechellia exhibits specialized resistance to octanoic acid via detoxification pathways . To resolve ambiguities in gene function:

Feed (1,2-¹³C₂)octanoic acid and use GC-MS to trace ¹³C incorporation into metabolites (e.g., acetyl-CoA or ketone bodies), identifying rate-limiting enzymes .

Perform RNAi knockdowns of candidate genes (e.g., cytochrome P450s) and measure ¹³C-labeled metabolite accumulation to pinpoint detoxification bottlenecks .

Advanced: What strategies optimize the use of (1,2-¹³C₂)octanoic acid in β-oxidation flux studies?

- Pulse-chase experiments : Introduce the labeled compound at specific growth phases (e.g., log phase) to capture dynamic flux changes .

- Compartmental analysis : Fractionate cells to isolate peroxisomes/mitochondria and quantify ¹³C enrichment in acyl-CoA intermediates via LC-HRMS .

- Model validation : Integrate flux data with genome-scale metabolic models (e.g., S. cerevisiae iTO977) to predict enzyme knockouts for enhanced octanoic acid yield .

Advanced: How do contradictory gene expression patterns (e.g., ECI1 upregulation vs. titer reduction) inform metabolic engineering?

ECI1 overexpression in S. cerevisiae reduced octanoic acid titers despite its role in β-oxidation . To investigate:

Use (1,2-¹³C₂)octanoic acid in time-course ¹³C-MFA to assess whether ECI1 overexpression diverts carbon toward competing pathways (e.g., amino acid synthesis) .

Perform proteomics to check if ECI1 enzyme activity is post-translationally inhibited under high octanoic acid stress .

Test promoter engineering (e.g., inducible promoters) to fine-tune ECI1 expression levels and mitigate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.